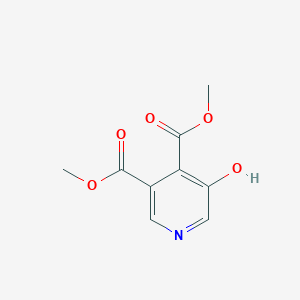
Dimethyl 5-hydroxypyridine-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-hydroxypyridine-3,4-dicarboxylate (DMHPD) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. DMHPD is a pyridine derivative that possesses two carboxylate groups and a hydroxyl group. It is synthesized through a multistep process that involves the reaction of 3,4-dihydroxypyridine with dimethyl sulfate. DMHPD has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for use in research.
Mécanisme D'action
Dimethyl 5-hydroxypyridine-3,4-dicarboxylate exerts its biochemical and physiological effects through various mechanisms of action. It has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, thereby exhibiting antioxidant properties. Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has also been shown to inhibit the production of pro-inflammatory cytokines and to suppress the activation of nuclear factor kappa B (NF-κB), thereby exhibiting anti-inflammatory properties. Additionally, Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Effets Biochimiques Et Physiologiques
Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to protect against oxidative stress, inflammation, and neurotoxicity. Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has also been shown to improve cognitive function and to enhance the survival of dopaminergic neurons. Additionally, Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has been shown to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. Dimethyl 5-hydroxypyridine-3,4-dicarboxylate is also readily available and can be obtained from commercial sources. However, Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has some limitations for use in lab experiments. It is relatively expensive compared to other compounds, and its solubility in water is limited, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for research on Dimethyl 5-hydroxypyridine-3,4-dicarboxylate. One area of research is the development of more efficient synthesis methods for Dimethyl 5-hydroxypyridine-3,4-dicarboxylate. Another area of research is the investigation of the potential use of Dimethyl 5-hydroxypyridine-3,4-dicarboxylate in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and cancer. Additionally, further research is needed to elucidate the mechanisms of action of Dimethyl 5-hydroxypyridine-3,4-dicarboxylate and to identify potential targets for its therapeutic use.
Applications De Recherche Scientifique
Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has also been investigated for its potential use in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and cancer.
Propriétés
Numéro CAS |
19804-07-0 |
|---|---|
Nom du produit |
Dimethyl 5-hydroxypyridine-3,4-dicarboxylate |
Formule moléculaire |
C9H9NO5 |
Poids moléculaire |
211.17 g/mol |
Nom IUPAC |
dimethyl 5-hydroxypyridine-3,4-dicarboxylate |
InChI |
InChI=1S/C9H9NO5/c1-14-8(12)5-3-10-4-6(11)7(5)9(13)15-2/h3-4,11H,1-2H3 |
Clé InChI |
KIURMFAVIJKWTQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN=CC(=C1C(=O)OC)O |
SMILES canonique |
COC(=O)C1=CN=CC(=C1C(=O)OC)O |
Synonymes |
DIMETHYL 5-HYDROXYPYRIDINE-3,4-DICARBOXYLATE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

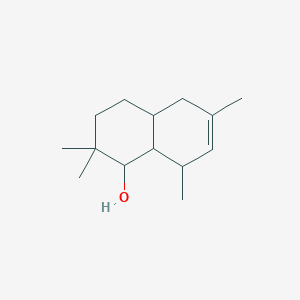
![Furo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B34861.png)

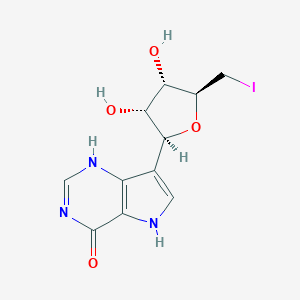
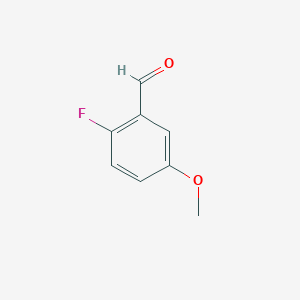

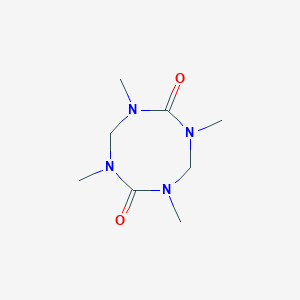

![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene](/img/structure/B34877.png)
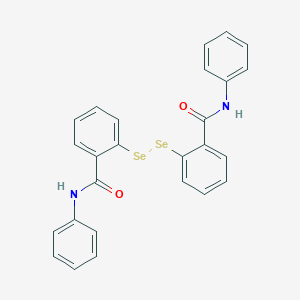
![1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B34882.png)

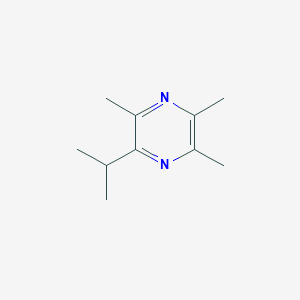
![Chromium(3+);[6-(diethylamino)-9-[2-(2-hydroxyethoxycarbonyl)phenyl]xanthen-3-ylidene]-diethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B34890.png)